molecular formula C17H19NO B011246 (S)-2-Dibenzylamino-propionaldehyde CAS No. 111060-63-0

(S)-2-Dibenzylamino-propionaldehyde

Cat. No. B011246
M. Wt: 253.34 g/mol
InChI Key: GFYXFRCVQSKSDO-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including derivatives similar to (S)-2-Dibenzylamino-propionaldehyde, often involves multi-component reactions. One such approach for creating structurally related compounds involves the reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3, showcasing a facile method for preparing complex molecules (Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure of (S)-2-Dibenzylamino-propionaldehyde and related compounds can be analyzed through various spectroscopic methods. The review on structural diversity of bis(bibenzyls) highlights the importance of detailed structural studies to understand the biosynthesis and mechanism of pharmacological action of compounds with complex cyclic structures (Lou Hong-xiang, 2011).

Chemical Reactions and Properties

Aldehydes, including (S)-2-Dibenzylamino-propionaldehyde, undergo various chemical reactions, such as catalytic asymmetric α-functionalization, which is challenging due to reactivity and selectivity issues with α-branched aldehydes (Silvia Vera et al., 2023). These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Physical Properties Analysis

The physical properties of compounds like (S)-2-Dibenzylamino-propionaldehyde, such as solubility, melting point, and boiling point, can be inferred from studies on similar aldehydes. These properties are essential for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles, oxidation, and reduction potentials, are central to utilizing (S)-2-Dibenzylamino-propionaldehyde in synthetic chemistry. Advances in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions exemplify the innovative methods used to engage aldehydes in carbon-carbon bond-forming reactions, showcasing the compound's utility in organic synthesis (P. Noppawan et al., 2023).

Scientific Research Applications

Chiral Building Blocks in Organic Synthesis

N,N-Dibenzylamino aldehydes, such as (S)-2-Dibenzylamino-propionaldehyde, are highly useful in synthetic organic chemistry. They can be transformed into aldimines and subsequently react with sulfonium ylides to yield alpha-amino aziridines in high yields, showcasing their role as chiral building blocks for complex synthesis processes (Reetz & Lee, 2001).

Safety And Hazards


  • Toxicity : Assess the compound’s toxicity profile, especially considering its aromatic and amino groups.

  • Handling Precautions : Proper lab practices, protective gear, and ventilation are essential.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions


  • Biological Studies : Investigate its biological activity, potential targets, and therapeutic applications.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Industrial Applications : Assess its utility in organic synthesis or material science.


properties

IUPAC Name

(2S)-2-(dibenzylamino)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXFRCVQSKSDO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911975
Record name 2-(Dibenzylamino)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Dibenzylamino-propionaldehyde

CAS RN

111060-63-0
Record name 2-(Dibenzylamino)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Dibenzylamino-propionaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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